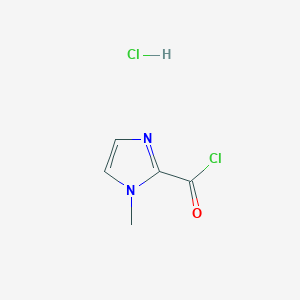![molecular formula C13H18N2O3S B2400311 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 309279-87-6](/img/structure/B2400311.png)
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as MSOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. MSOP is a piperidinecarboxamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide acts as a competitive antagonist of the TRPM8 channel, blocking the influx of calcium ions into cells in response to cold temperatures or other stimuli. This inhibition of TRPM8 channels leads to a reduction in cold-induced pain and other physiological effects.
Biochemical and Physiological Effects:
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of TRPM8 channels, the reduction of cold-induced pain, and the modulation of thermoregulation. 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide has also been shown to have potential applications in the treatment of various diseases, including chronic pain, neuropathic pain, and migraine.
Advantages and Limitations for Lab Experiments
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for TRPM8 channels, as well as its ability to block the channel in a competitive manner. However, one limitation of 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide is its potential toxicity at high doses, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide, including the development of more selective TRPM8 channel blockers, the investigation of its potential applications in the treatment of various diseases, and the study of its effects on other physiological processes. Additionally, more research is needed to determine the optimal dosing and administration of 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide for various applications.
Synthesis Methods
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide can be synthesized through various methods, including the reaction of 4-methylbenzenesulfonyl chloride with piperidine-4-carboxamide in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine in the presence of a base, followed by the reaction of the resulting piperidine-4-sulfonyl chloride with an amide. These methods have been used to synthesize 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide with high yields and purity.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective blocker of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold temperatures and pain. 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide has been used to study the role of TRPM8 channels in pain perception, thermoregulation, and other physiological processes.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-2-4-12(5-3-10)19(17,18)15-8-6-11(7-9-15)13(14)16/h2-5,11H,6-9H2,1H3,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLKAEFDIVQLTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2400229.png)
![2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2400230.png)
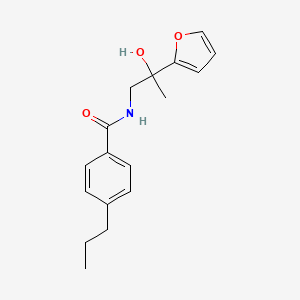
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid](/img/structure/B2400234.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2400237.png)
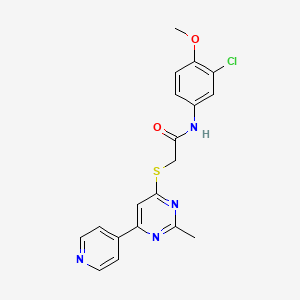
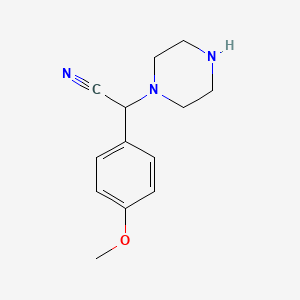

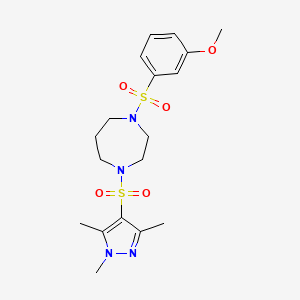
![N-[[4-(1-Aminoethyl)phenyl]methyl]-6-(difluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2400244.png)
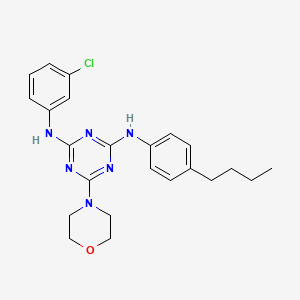
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2400246.png)
